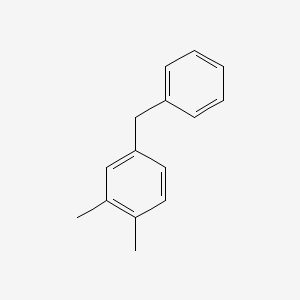
Ytterbium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium oxide, also known as ytterbium(III) oxide, is a chemical compound with the formula Yb₂O₃. It is a white powder that is slightly hygroscopic and has a high melting point. This compound is one of the rare earth oxides and is used in various high-tech applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ytterbium oxide can be synthesized through several methods, including:
Aluminothermic Reduction: This method involves the reduction of this compound with aluminum at high temperatures to produce ytterbium metal and aluminum oxide.
Sol-Gel Process: this compound powders can be synthesized using the epoxide-driven sol-gel process.
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of ytterbium chloride with hydrogen or by the thermal decomposition of ytterbium nitrate. These methods ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can be reduced to ytterbium metal using reducing agents like hydrogen or aluminum.
Reduction: It reacts with carbon tetrachloride or hot hydrochloric acid to form ytterbium chloride.
Substitution: this compound can undergo substitution reactions to form various ytterbium halides and other compounds.
Common Reagents and Conditions:
Reducing Agents: Hydrogen, aluminum, and carbon tetrachloride.
Reaction Conditions: High temperatures and controlled atmospheres are often required to prevent contamination and ensure complete reactions.
Major Products:
Ytterbium Metal: Produced through reduction reactions.
Ytterbium Chloride: Formed by reacting this compound with hydrochloric acid or carbon tetrachloride.
Applications De Recherche Scientifique
Ytterbium oxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic reactions, including the Aldol and Diels-Alder reactions.
Biology and Medicine: Incorporated into bioactive glasses for drug delivery and bone regeneration applications.
Industry: Applied in the production of high-performance materials, such as stainless steel coatings and fiber optic technologies
Mécanisme D'action
The mechanism by which ytterbium oxide exerts its effects varies depending on its application:
Comparaison Avec Des Composés Similaires
Ytterbium oxide shares similarities with other rare earth oxides, such as:
Europium Oxide (Eu₂O₃): Both compounds are used in luminescent materials and have similar chemical properties.
Gadolinium Oxide (Gd₂O₃): Like this compound, gadolinium oxide is used in biomedical applications and as a catalyst.
Lutetium Oxide (Lu₂O₃): Both oxides are used in high-tech applications, including electronics and optics.
Uniqueness: this compound is unique due to its lower work function and higher stability compared to other rare earth oxides, making it ideal for specific applications such as electron injection materials in organic light-emitting diodes .
Propriétés
Numéro CAS |
12651-43-3 |
|---|---|
Formule moléculaire |
O6SrV2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




